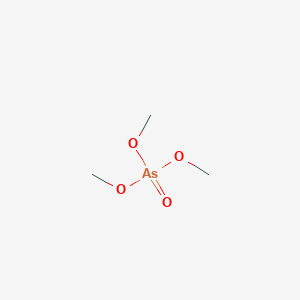

Trimethyl arsenate

Vue d'ensemble

Description

Sophoraflavanone B, également connu sous le nom de 8-prénylnaringénine, est un phytoestrogène de type prénylflavonoid. Il s'agit d'un composé naturel présent dans les racines de Sophora flavescens, une plante largement répandue en Asie. Ce composé est connu pour sa forte activité estrogénique et a fait l'objet d'études pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Sophoraflavanone B peut être synthétisé par le biais de diverses réactions chimiques. Une méthode courante consiste à prényler la naringénine. La réaction nécessite généralement un donneur de prényle, tel que le bromure de prényle, et une base, comme le carbonate de potassium, dans un solvant organique comme l'acétone. La réaction est réalisée sous reflux pour obtenir la sophoraflavanone B .

Méthodes de production industrielle

La production industrielle de sophoraflavanone B implique souvent l'extraction à partir de sources naturelles, telles que les racines de Sophora flavescens. Le processus d'extraction comprend le séchage et la mouture de la matière végétale, suivis d'une extraction par solvant à l'aide de méthanol ou d'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la sophoraflavanone B .

Analyse Des Réactions Chimiques

Types de réactions

Sophoraflavanone B subit diverses réactions chimiques, notamment:

Oxydation: Elle peut être oxydée pour former différentes quinones.

Réduction: Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution: Elle peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe prényle.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des nucléophiles comme les thiols et les amines peuvent être utilisés en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses quinones, des dérivés dihydro et des flavonoïdes substitués .

Applications de la recherche scientifique

Sophoraflavanone B a un large éventail d'applications de recherche scientifique:

Chimie: Elle est utilisée comme précurseur pour la synthèse d'autres flavonoïdes et comme réactif en synthèse organique.

Biologie: Elle est étudiée pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine: Elle a des applications thérapeutiques potentielles dans le traitement hormonal substitutif, le traitement du cancer et comme agent antimicrobien.

Industrie: Elle est utilisée dans le développement de produits pharmaceutiques et nutraceutiques.

Mécanisme d'action

Sophoraflavanone B exerce ses effets principalement par le biais de son activité estrogénique. Elle se lie aux récepteurs des œstrogènes ERα et ERβ, agissant comme un agoniste complet de ERα. Cette liaison active les voies de signalisation des récepteurs des œstrogènes, conduisant à divers effets biologiques, tels que la prolifération cellulaire et l'expression des gènes. En outre, il a été démontré qu'elle inhibait des enzymes telles que l'aromatase, qui est impliquée dans la biosynthèse des œstrogènes .

Applications De Recherche Scientifique

Sophoraflavanone B has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoids and as a reagent in organic synthesis.

Biology: It is studied for its effects on cell signaling pathways and gene expression.

Medicine: It has potential therapeutic applications in hormone replacement therapy, cancer treatment, and as an antimicrobial agent.

Industry: It is used in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Sophoraflavanone B exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors ERα and ERβ, acting as a full agonist of ERα. This binding activates the estrogen receptor signaling pathways, leading to various biological effects, such as cell proliferation and gene expression. Additionally, it has been shown to inhibit enzymes like aromatase, which is involved in estrogen biosynthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Prenylnaringénine: Un autre nom pour la sophoraflavanone B, connue pour sa forte activité estrogénique.

Sophoraflavanone G: Un composé apparenté présentant des propriétés estrogéniques similaires.

Kurarinone: Un autre flavonoïde prénylé présentant une activité estrogénique.

Unicité

Sophoraflavanone B est unique en raison de sa forte activité estrogénique, qui est supérieure à celle de nombreux autres phytoestrogènes. Sa capacité à agir comme un agoniste complet de ERα la rend particulièrement intéressante pour le traitement hormonal substitutif et la recherche sur le cancer .

Propriétés

IUPAC Name |

trimethyl arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOAVUNOSJBFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[As](=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047780 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13006-30-9 | |

| Record name | Trimethyl arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)